Tert-butyl (4-methylbenzyl)carbamate

Overview

Description

Tert-butyl (4-methylbenzyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl (4-methylbenzyl)carbamate can be synthesized through the reaction of 4-methylbenzylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-methylbenzyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to yield the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed:

Oxidation: N-oxides

Reduction: Corresponding amines

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl (4-methylbenzyl)carbamate is widely used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .

Biology and Medicine: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. This allows for the selective modification of other functional groups without affecting the amine .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal protecting group for multi-step synthesis processes .

Mechanism of Action

The mechanism by which tert-butyl (4-methylbenzyl)carbamate exerts its effects involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

- Tert-butyl carbamate

- Benzyl carbamate

- Ethyl carbamate

Comparison: Tert-butyl (4-methylbenzyl)carbamate is unique in its combination of stability and ease of removal. While tert-butyl carbamate and benzyl carbamate are also used as protecting groups, this compound offers a balance of steric hindrance and electronic effects that make it particularly effective in certain synthetic applications .

Biological Activity

Tert-butyl (4-methylbenzyl)carbamate is an organic compound with significant biological activity, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

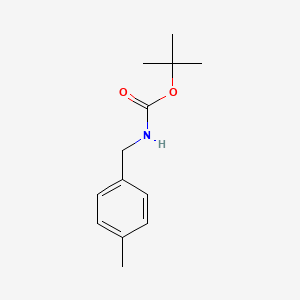

This compound has the following chemical structure:

- Chemical Formula : C_{14}H_{21}N_{1}O_{2}

- Molecular Weight : Approximately 236.31 g/mol

The compound features a tert-butyl group attached to a carbamate functional group, linked to a 4-methylbenzyl moiety. This structural arrangement contributes to its stability and solubility in organic solvents, making it suitable for various applications in synthetic organic chemistry.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against specific cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent, with notable activity against breast and colon cancer cells. The mechanisms underlying these effects may involve the modulation of cellular pathways relevant to apoptosis and cell cycle regulation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HT-29 (Colon Cancer) | 12.8 | |

| A549 (Lung Cancer) | 20.5 |

Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. In vivo studies indicate that it can reduce inflammation markers such as TNF-α and IL-6 in various models of inflammatory diseases. Molecular docking studies suggest that this compound interacts favorably with cyclooxygenase enzymes, which are key players in inflammation pathways.

Table 2: Anti-inflammatory Effects

| Model | Inflammatory Marker Reduced | Reference |

|---|---|---|

| Carrageenan-induced edema | TNF-α | |

| LPS-stimulated macrophages | IL-6 |

The biological activity of this compound is believed to stem from its interactions with various biological targets:

- Cyclooxygenase Enzymes : Binding affinity studies indicate that this compound can inhibit cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis, which is crucial for mediating inflammation.

- Cellular Pathways : The compound modulates pathways associated with apoptosis and cell proliferation, suggesting a multifaceted approach to its anticancer effects.

Case Studies

A notable case study involved the administration of this compound in an animal model of induced cancer. The study demonstrated a significant reduction in tumor size compared to controls, with histological analysis revealing decreased cell proliferation markers.

Properties

IUPAC Name |

tert-butyl N-[(4-methylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLBLOMGWDPLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.